Cas no 2870673-38-2 (2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- )

2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-, is a specialized heterocyclic compound featuring a thiophene core substituted with a methyl group and an allyloxycarbonylamino moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis and pharmaceutical intermediate applications. The presence of the allyloxycarbonyl group offers versatility in protecting amine functionalities or enabling subsequent coupling reactions. Its thiophene backbone contributes to potential electronic and coordination properties, useful in materials science. The compound’s well-defined reactivity profile ensures consistent performance in synthetic pathways, particularly where selective modifications are required. Proper handling and storage are recommended to maintain stability.
2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-  structure
2870673-38-2 structure
Product name:2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-
CAS No:2870673-38-2
MF:C10H11NO4S
Molecular Weight:241.26364159584
CID:5563647

2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- 化学的及び物理的性質

名前と識別子

    • 3-Methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-2-thiophenecarboxylic acid (ACI)
    • 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-
    • インチ: 1S/C10H11NO4S/c1-3-4-15-10(14)11-7-5-16-8(6(7)2)9(12)13/h3,5H,1,4H2,2H3,(H,11,14)(H,12,13)
    • InChIKey: AVXDSEFVIHCPEP-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)C(NC(OCC=C)=O)=CS1)O

2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39917869-0.1g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
0.1g
$943.0 2023-07-07
Enamine
EN300-39917869-5.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
5.0g
$3105.0 2023-07-07
Enamine
EN300-39917869-1.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
1.0g
$1070.0 2023-07-07
Enamine
EN300-39917869-10.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
10.0g
$4606.0 2023-07-07
Enamine
EN300-39917869-0.05g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
0.05g
$900.0 2023-07-07
Enamine
EN300-39917869-0.25g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
0.25g
$985.0 2023-07-07
Enamine
EN300-39917869-2.5g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
2.5g
$2100.0 2023-07-07
Enamine
EN300-39917869-0.5g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}thiophene-2-carboxylic acid
2870673-38-2
0.5g
$1027.0 2023-07-07

2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- 関連文献

2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- に関する追加情報

Research Brief on 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- (CAS: 2870673-38-2)

In recent years, the compound 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- (CAS: 2870673-38-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene backbone and functionalized side chain, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- involves a multi-step process that includes the functionalization of the thiophene ring and the introduction of the propenyloxycarbonylamino group. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

Biological studies have revealed that this compound exhibits potent inhibitory effects on specific inflammatory pathways, particularly those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These findings suggest its potential as a novel anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, particularly those associated with colorectal and breast cancers.

Mechanistic studies have further elucidated the compound's mode of action, indicating that it interacts with key signaling molecules involved in cell cycle regulation and apoptosis. For instance, it has been shown to upregulate the expression of tumor suppressor genes while downregulating oncogenic pathways. These dual mechanisms of action make it a compelling candidate for further development as a targeted therapy in oncology.

Despite these promising results, challenges remain in the clinical translation of 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]-. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic properties while retaining its therapeutic efficacy. Collaborative research between academic institutions and pharmaceutical companies is underway to accelerate its development.

In conclusion, 2-Thiophenecarboxylic acid, 3-methyl-4-[[(2-propen-1-yloxy)carbonyl]amino]- represents a promising molecule in the realm of chemical biology and drug discovery. Its unique structural features and multifaceted biological activities position it as a potential lead compound for the development of next-generation anti-inflammatory and anticancer therapies. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its clinical application.

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